N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide
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Overview
Description
N-(2-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound with a molecular formula of C26H33N3O2 and an average mass of 419.559 Da . This compound features a benzimidazole core, which is a significant heterocyclic system in natural products and drugs . The presence of the 4-methylphenoxy group and the cyclohexanecarboxamide moiety adds to its structural complexity and potential biological activity.
Preparation Methods
The synthesis of N-(2-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE involves multiple steps, typically starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The final step involves the coupling of the benzimidazole intermediate with cyclohexanecarboxylic acid or its derivatives, typically using coupling agents like EDC·HCl and HOBt .
Chemical Reactions Analysis
N-(2-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of carbonyl groups to alcohols.
Scientific Research Applications
N-(2-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(2-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core is known to bind to various biological targets, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
N-(2-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE can be compared with other similar compounds, such as:
[1- [3- (4-methylphenoxy)propyl]-4-piperidinyl]-diphenylmethanol: This compound shares the 4-methylphenoxy group but differs in its core structure, featuring a piperidine ring instead of a benzimidazole.
2-(4-METHYLPHENOXY)-N-(1H-PYRAZOL-3-YL)-N-(THIOPHEN-2-YLMETHYL)ACETAMIDE: This compound also contains the 4-methylphenoxy group but has a pyrazole and thiophene moiety, highlighting the diversity in structural modifications.
The uniqueness of N-(2-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE lies in its combination of the benzimidazole core with the cyclohexanecarboxamide moiety, which imparts specific biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C26H33N3O2 |
---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C26H33N3O2/c1-20-12-14-22(15-13-20)31-19-7-18-29-24-11-6-5-10-23(24)28-25(29)16-17-27-26(30)21-8-3-2-4-9-21/h5-6,10-15,21H,2-4,7-9,16-19H2,1H3,(H,27,30) |
InChI Key |
HQFGCXKNNDFCBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4 |
Origin of Product |
United States |
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